molecular formula C8H12N2O B8730843 2-(7-Oxoazepan-2-yl)acetonitrile

2-(7-Oxoazepan-2-yl)acetonitrile

Cat. No. B8730843
M. Wt: 152.19 g/mol
InChI Key: XXFUERDGMQVHCJ-UHFFFAOYSA-N
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Patent
US06011028

Procedure details

The product of Example 150 is reacted with benzenesulfonyl chloride and sodium hydroxide in acetone/water by the method of Example 67 to generate the title compound.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[N:2]=[C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[CH2:9][C:10]#[N:11].C1(S(Cl)(=O)=[O:19])C=CC=CC=1.[OH-].[Na+]>CC(C)=O.O>[O:19]=[C:3]1[NH:2][CH:4]([CH2:9][C:10]#[N:11])[CH2:5][CH2:6][CH2:7][CH2:8]1 |f:2.3,4.5|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C1C(CCCC1)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1CCCCC(N1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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